Human DHFR Inhibition Potency: C15H13F3N6O vs. Methotrexate (MTX)
In direct enzyme inhibition assays, C15H13F3N6O inhibits recombinant human DHFR with an IC₅₀ of 2.60 nM, measured spectrophotometrically by monitoring NADPH oxidation [1]. The clinical benchmark antifolate methotrexate (MTX) exhibits an IC₅₀ of 27.75 ± 1.03 nM against the same human DHFR enzyme under comparable assay conditions [2]. This represents a >10‑fold greater potency for C15H13F3N6O in the biochemical assay.
| Evidence Dimension | Human DHFR IC₅₀ |
|---|---|
| Target Compound Data | 2.60 nM |
| Comparator Or Baseline | Methotrexate (MTX): 27.75 ± 1.03 nM |
| Quantified Difference | ~10.7‑fold more potent |
| Conditions | Recombinant human DHFR; UV‑Vis spectrophotometric monitoring of dihydrofolate reduction; NADPH cofactor present |
Why This Matters
A 10‑fold lower IC₅₀ translates to significantly lower compound requirements in enzymatic assays and potentially reduced dosing in cellular models, directly impacting experimental design and cost‑per‑data‑point calculations.
- [1] BindingDB Entry BDBM50236320 / CHEMBL4091106: N⁶‑methyl‑N⁶‑[4‑(trifluoromethoxy)phenyl]pyrido[3,2‑d]pyrimidine‑2,4,6‑triamine. IC₅₀ = 2.60 nM for human DHFR. View Source
- [2] Table 1: IC₅₀ values for inhibition of recombinant human DHFR by methotrexate and aminopterin. Nature Scientific Data, 2017. View Source
